Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate
Overview
Description
Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate is a complex organic compound that features a furan ring, a chromone core, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the chromone core, which is then functionalized with a furan ring. The final step involves esterification with benzoic acid to form the benzoate ester.
Chromone Core Synthesis: The chromone core can be synthesized via the cyclization of o-hydroxyacetophenone with ethyl acetoacetate under acidic conditions.
Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Esterification: The final esterification step involves reacting the intermediate with methyl benzoate in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit specific enzymes involved in inflammation and cancer cell proliferation. The furan and chromone moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain a furan ring fused to a benzene ring.
Chromone Derivatives: Compounds like flavonoids, which have a chromone core and are known for their antioxidant properties.
Uniqueness
Methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate is unique due to the combination of its furan, chromone, and benzoate ester functionalities. This unique structure imparts specific chemical reactivity and biological activity that is not commonly found in other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-4-oxochromen-3-yl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-25-22(24)15-10-8-14(9-11-15)13-27-21-19(23)16-5-2-3-6-17(16)28-20(21)18-7-4-12-26-18/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSLZFSVKGLDLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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